Crenigacestat (LY3039478) is a potent, orally bioavailable, and selective γ-secretase inhibitor (GSI) that targets the Notch signaling pathway. [, , , , , , , , , , , , , , , , , , , ] It has been investigated as a potential therapeutic agent for various cancers and diseases associated with aberrant Notch signaling. [, , , , , , , , , , , , , , , , , , , ] In scientific research, Crenigacestat serves as a valuable tool to elucidate the role of the Notch pathway in different biological processes and explore its potential as a therapeutic target.
Mechanism of Action
Crenigacestat acts by inhibiting γ-secretase, a multi-subunit protease complex responsible for cleaving the transmembrane domain of Notch receptors. [, , , , , , , , , , ] This cleavage is crucial for releasing the Notch intracellular domain (NICD), which then translocates to the nucleus and activates downstream target gene transcription. [, , ] By inhibiting γ-secretase, Crenigacestat prevents NICD release and subsequent activation of the Notch signaling pathway. [, , , , , , , , , , ]
Applications
Cancer Research: Due to its Notch pathway inhibition, Crenigacestat has been studied in preclinical and clinical trials for various cancers, including:
T-cell Acute Lymphoblastic Leukemia (T-ALL) and Lymphoma: Crenigacestat demonstrated in vitro and in vivo antitumor activity against T-ALL. [, ] Clinical trials have assessed its safety and efficacy in patients with relapsed/refractory T-ALL/T-LBL. []
Multiple Myeloma: Research shows that Crenigacestat can increase the surface density of BCMA (B-cell maturation antigen) on myeloma cells by preventing its cleavage, thereby enhancing the efficacy of BCMA-targeted therapies. [, , , ]
Adenoid Cystic Carcinoma: Crenigacestat demonstrated clinical activity in patients with advanced or metastatic adenoid cystic carcinoma, particularly those harboring Notch pathway alterations. [, ]
Intrahepatic Cholangiocarcinoma (iCCA): Studies indicate that Crenigacestat can inhibit iCCA progression by blocking the VEGFA/DLL4/MMP13 axis and by modulating the tumor microenvironment. [, , ]
Osteosarcoma: Research suggests that Crenigacestat can suppress stem cell-like properties in osteosarcoma by inhibiting the LIF-mediated activation of stemness-related genes via the Notch1 signaling pathway. []
Cardiovascular Disease Research: Crenigacestat has been investigated for its potential to inhibit osteogenic differentiation of human valve interstitial cells, suggesting a possible therapeutic application for calcific aortic valve disease (CAVD). []
Fibrosis Research: Research indicates that Crenigacestat can reduce liver fibrosis in the context of iCCA by inhibiting TGF-β signaling. []
Related Compounds
All-trans retinoic acid (ATRA)
Relevance: Studies have shown that ATRA can synergistically enhance the efficacy of BCMA-CAR T cell therapy in multiple myeloma by augmenting BCMA expression on myeloma cells. [, ] This synergistic effect is particularly noteworthy when ATRA is combined with crenigacestat. [, ] The combination leads to a significant increase in BCMA expression compared to either agent alone, highlighting a potential strategy to improve BCMA-directed therapies. [, ]
THZ1
Relevance: Research suggests that THZ1, similar to crenigacestat, can suppress cancer stem cell (CSC) activity in anaplastic thyroid cancer (ATC). [] Both compounds achieve this effect through different mechanisms. THZ1 inhibits CDK7, leading to the suppression of NOTCH1 transcription, a key regulator of CSC activity. [] In contrast, crenigacestat directly inhibits NOTCH1 signaling. [] The convergence of these compounds on the NOTCH1 pathway underscores its importance as a therapeutic target in ATC.
GSK-J4
Relevance: GSK-J4 indirectly impacts the same signaling pathway as crenigacestat in osteosarcoma. [] It inhibits UTX, an activator of LIF transcription, leading to the suppression of LIF signaling. [] This, in turn, affects the NOTCH1 signaling pathway, which is also directly inhibited by crenigacestat. [] These findings highlight the interconnectedness of epigenetic regulation and signaling pathways in cancer, with implications for therapeutic targeting.
Pazopanib
Relevance: Crenigacestat has been explored in a sequential treatment approach with pazopanib for soft-tissue sarcoma patients. [] Although the study focuses on the clinical evaluation of this specific sequence, it suggests a potential interplay between Notch signaling, targeted by crenigacestat, and angiogenesis, inhibited by pazopanib, in the context of tumor growth and progression.
Gemcitabine and Cisplatin/Carboplatin
Relevance: Crenigacestat has been studied in combination with gemcitabine and cisplatin or gemcitabine and carboplatin for treating advanced or metastatic solid tumors. [] This highlights the exploration of crenigacestat's potential to enhance the efficacy of standard chemotherapy regimens in various cancer types.
Taladegib (LY3023414)
Relevance: Crenigacestat has been investigated in combination with taladegib for treating patients with advanced or metastatic solid tumors. [] This combination approach reflects the strategy of targeting multiple signaling pathways implicated in cancer development and progression.
Abemaciclib
Relevance: Crenigacestat has been explored in combination with abemaciclib for treating patients with advanced or metastatic solid tumors. [] This combination therapy approach indicates a focus on targeting different aspects of tumor cell proliferation and survival.
Dexamethasone
Relevance: Crenigacestat has been investigated in combination with dexamethasone in a Phase 1 study involving patients with T-cell acute lymphoblastic leukemia and lymphoma. [] This combination suggests an effort to leverage the potential synergistic effects of Notch signaling inhibition by crenigacestat and the anti-inflammatory and potential anti-cancer effects of dexamethasone in these hematologic malignancies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 99433 is a new C-7 diazabicyclofluoroquinolone with a broad spectrum of activity that includes Enterobacteriaceae, Gram-positive cocci, and nonenteric Gram-negative bacilli.
CP 99,994 is a nonpeptide neurokinin-1 (NK1) receptor antagonist (Ki = 0.25 nM in a radioligand binding assay). It is selective for NK1 over NK2 and NK3 receptors (Kis = >10 μM for both) as well as dopamine D1 and D2, α1-, α2- and β-adrenergic, serotonin, histamine H1, muscarinic and nicotinic acetylcholine, μ-opioid, glutamate, benzodiazepine, and γ-aminobutyric acid (GABA) receptors (IC50s = >1 μM for all). In vitro, CP 99,994 inhibits excitation of guinea pig locus coeruleus cells induced by substance P ( IC50 = 25 nM). It inhibits increases in horizontal locomotor activity induced by the NK1 agonist [Sar9,Met(O2)11]-substance P in guinea pigs (ID50 = 0.59 mg/kg). CP 99,994 inhibits aerosolized capsaicin-induced plasma extravasation in guinea pig lung (ID50 = 4 mg/kg). It exhibits anti-emetic effects in ferret models of emesis induced by copper sulfate, loperamide, or cisplatin when administered at doses of 0.3 and 1 mg/kg.
Potent and selective adenosine A1 receptor agonist (Ki values are 2.3, 790 and 43 nM for human A1, A2A and A3 receptors, respectively). Centrally active following systemic administration in vivo. Anticonvulsant, with cardiovacular actions, and effects on sleep regulation. N6-Cyclopentyladenosine is a selective agonist at adenosine 1 receptors (A1Rs) (Kis = 2.3, 790, and 43 nM for A1R, A2R, and A3R receptors, respectively, in transfected CHO cells). When microinjected into the rat brainstem, it increases blood pressure and heart rate. It is effective for pain in normal and nerve-injured rats and shows anticonvulsant activity in a rat model of generalized seizures. CPA is a specific A1R agonist.